2,4,6-Pyrimidinetriamine, 5-iodo-

Cross-coupling reactivity Synthetic chemistry C–X bond strength

5-Iodo-2,4,6-triaminopyrimidine (CAS 1383788-25-7, molecular formula C₄H₆IN₅, molecular weight 251.03 g/mol) is a C5-iodinated derivative of the 2,4,6-triaminopyrimidine scaffold. The parent scaffold is an established starting material for folate antimetabolites (methotrexate, aminopterin) and kinase inhibitors, while the iodine substituent at the 5-position confers distinct reactivity and intermolecular interaction capabilities absent in unsubstituted or other 5-halo variants.

Molecular Formula C4H6IN5
Molecular Weight 251.03 g/mol
CAS No. 1383788-25-7
Cat. No. B1408635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Pyrimidinetriamine, 5-iodo-
CAS1383788-25-7
Molecular FormulaC4H6IN5
Molecular Weight251.03 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)I
InChIInChI=1S/C4H6IN5/c5-1-2(6)9-4(8)10-3(1)7/h(H6,6,7,8,9,10)
InChIKeyXLFIXROFGVGAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,4,6-triaminopyrimidine (CAS 1383788-25-7): A Differentiated 5-Halogenated Triaminopyrimidine Building Block for Medicinal Chemistry and Crystal Engineering


5-Iodo-2,4,6-triaminopyrimidine (CAS 1383788-25-7, molecular formula C₄H₆IN₅, molecular weight 251.03 g/mol) is a C5-iodinated derivative of the 2,4,6-triaminopyrimidine scaffold [1]. The parent scaffold is an established starting material for folate antimetabolites (methotrexate, aminopterin) and kinase inhibitors, while the iodine substituent at the 5-position confers distinct reactivity and intermolecular interaction capabilities absent in unsubstituted or other 5-halo variants [2]. This compound is commercially available from multiple suppliers at purities of 95–98% and is classified as a research building block for synthetic elaboration .

Why 5-Iodo-2,4,6-triaminopyrimidine Cannot Be Replaced by Unsubstituted or Other 5-Halo Triaminopyrimidine Analogs in Synthetic and Structural Applications


The 5-position substituent on the 2,4,6-triaminopyrimidine scaffold governs three differentiated functional properties: (i) carbon–halogen bond dissociation energy, which dictates cross-coupling reactivity; (ii) halogen bond donor strength, which controls supramolecular assembly in cocrystals and protein–ligand complexes; and (iii) anomalous X-ray scattering power, essential for macromolecular crystallographic phasing. The 5-iodo derivative possesses a C–I bond dissociation energy of approximately 209 kJ/mol, significantly weaker than the C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol) bonds in the corresponding 5-bromo and 5-chloro analogs [1]. Consequently, substitution of the 5-iodo compound with any other 5-halo or unsubstituted variant abolishes the synthetic reactivity profile, compromises halogen-bond-directed crystal engineering, and eliminates the heavy-atom anomalous signal required for single-wavelength anomalous dispersion (SAD) phasing [2].

Quantitative Differential Evidence for 5-Iodo-2,4,6-triaminopyrimidine Against Closest Analogs


C–I Bond Dissociation Energy Enables Superior Cross-Coupling Reactivity Versus 5-Bromo and 5-Chloro Analogs

The carbon–iodine bond in 5-iodo-2,4,6-triaminopyrimidine has a bond dissociation energy (BDE) of approximately 209 kJ/mol, which is substantially lower than the C–Br BDE (~285 kJ/mol) for 5-bromopyrimidine-2,4,6-triamine and the C–Cl BDE (~327 kJ/mol) for 5-chloropyrimidine-2,4,6-triamine [1]. This lower BDE translates to faster oxidative addition with Pd(0) catalysts in Suzuki, Sonogashira, and Heck cross-coupling reactions, a critical advantage for convergent synthetic strategies where the triaminopyrimidine core must be elaborated at the 5-position to generate compound libraries [2].

Cross-coupling reactivity Synthetic chemistry C–X bond strength

Iodine as a Superior Halogen Bond Donor in Cocrystals with 2,4,6-Triaminopyrimidine Compared to Bromine and Chlorine

In a systematic crystallographic study of binary cocrystals formed by 5-halouracils (F, Cl, Br, I) with aminoazine coformers including 2,4,6-triaminopyrimidine, halogen bonding was confirmed in six of eight cocrystals containing 5-bromo or 5-iodo derivatives, while 5-chloro and 5-fluoro derivatives failed to engage in directional halogen bonds under the same crystallization conditions [1]. The iodine substituent forms 'lateral' one-point halogen bonds that cooperate with the three-point hydrogen bonding motif to direct the overall crystal packing, a feature not observed with the smaller halogens [2].

Crystal engineering Halogen bonding Supramolecular chemistry

Heavy Atom Anomalous Scattering for Macromolecular Crystallography Phasing: Iodine Outperforms Bromine and Chlorine

The iodine atom at the 5-position provides a significant anomalous scattering signal (f'' at Cu Kα wavelength: iodine ~6.9 e⁻, bromine ~1.5 e⁻, chlorine ~0.7 e⁻, and carbon/nitrogen/oxygen <0.1 e⁻) for single-wavelength anomalous dispersion (SAD) phasing in macromolecular crystallography [1]. 5-Iodinated pyrimidine building blocks, including 5-iodocytosine, have been successfully incorporated into DNA motifs and used for SAD phasing of 3D DNA crystals, demonstrating the practical utility of the 5-iodo substituent for de novo phase determination .

X-ray crystallography SAD phasing Heavy atom derivatization

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Aqueous Solubility Shift Relative to Parent and 5-Chloro Analog

5-Iodo-2,4,6-triaminopyrimidine (MW 251.03) has approximately double the molecular weight of the parent 2,4,6-triaminopyrimidine (MW 125.13, CAS 1004-38-2) and is ~91 g/mol heavier than the 5-chloro analog (MW 159.58, CAS 24867-23-0) [1]. The parent compound has an aqueous solubility of 36.5 g/L at 20 °C and a calculated LogP of 0.97 [2]. The introduction of iodine at the 5-position increases the calculated LogP to approximately 0.36 (measured LogP for 5-iodopyrimidine-2,4,6-triamine via ChemSpace) and is expected to reduce aqueous solubility substantially due to the hydrophobicity of the iodine substituent, while enhancing solubility in organic solvents commonly used for cross-coupling reactions (THF, DMF, DMSO) [3].

Physicochemical properties Drug-likeness Solubility

C5 Protonation Propensity Shared Across 5-Substituted Triaminopyrimidines Establishes a Unique Solution-Phase Behavior Distinct from 2,4-Diaminopyrimidine Scaffolds

NMR investigations of C5-substituted 2,4,6-triaminopyrimidine derivatives in DMSO-d₆ demonstrate that, in addition to the expected N1 protonation, these compounds can undergo protonation at the C5 carbon to form stable cationic σ-complexes [1]. Quantum chemical calculations (B3LYP/cc-pVDZ) confirm that combined steric and electronic effects from the 5-position substituent and the three electron-donating amino groups are responsible for C5 protonation and σ-complex stability [2]. This behavior is a general feature of the 2,4,6-triaminopyrimidine system and does not occur in 2,4-diaminopyrimidines or unsubstituted pyrimidines, establishing the triaminopyrimidine scaffold as a distinct chemotype for studying non-classical protonation [3].

Carbon protonation NMR spectroscopy σ-Complex stability

High-Value Application Scenarios for 5-Iodo-2,4,6-triaminopyrimidine Based on Verified Differential Evidence


Palladium-Catalyzed Library Synthesis at the C5 Position via Suzuki, Sonogashira, or Heck Cross-Coupling

The low C–I bond dissociation energy (~209 kJ/mol) of 5-iodo-2,4,6-triaminopyrimidine enables efficient oxidative addition with Pd(0) catalysts under mild conditions (room temperature to 60 °C, aqueous or polar aprotic solvents), allowing rapid diversification of the triaminopyrimidine scaffold at the 5-position. This reactivity advantage over the 5-bromo (BDE ~285 kJ/mol) and 5-chloro (BDE ~327 kJ/mol) analogs translates to higher yields, shorter reaction times, and compatibility with base-sensitive functional groups. The three amino groups at positions 2, 4, and 6 can be orthogonally protected or left unprotected depending on the coupling conditions, offering a versatile entry point for constructing focused libraries of kinase inhibitor candidates or antifolate analogs .

Halogen-Bond-Directed Cocrystal Engineering for Pharmaceutical Solid Form Development

The iodine atom at the 5-position acts as a strong, directional halogen bond donor, as confirmed by single-crystal X-ray diffraction studies of cocrystals with 2,4,6-triaminopyrimidine and related aminoazines. This property can be exploited to rationally design pharmaceutical cocrystals with carboxylic acid or amide coformers, where the halogen bond cooperates with the three-point hydrogen bonding array of the triaminopyrimidine core to achieve predictable supramolecular synthons. Such engineered cocrystals can improve the solubility, dissolution rate, or stability of active pharmaceutical ingredients without altering their covalent structure .

Heavy-Atom Derivatization Agent for De Novo Macromolecular Phasing in X-ray Crystallography

With an anomalous scattering factor f'' of approximately 6.9 e⁻ at Cu Kα (vs. <0.1 e⁻ for C/N/O), the iodine atom in 5-iodo-2,4,6-triaminopyrimidine provides a strong anomalous signal sufficient for single-wavelength anomalous dispersion (SAD) phasing. This compound can serve as a heavy-atom derivatization reagent for protein–ligand complexes where the triaminopyrimidine moiety is the ligand of interest (e.g., caspase-1, PI3Kδ, or DHFR inhibitor complexes), enabling phase determination without additional selenomethionine labeling or halide soaking. The compound's solubility in DMSO and DMF facilitates soaking or cocrystallization protocols .

Mechanistic Probe for C5 Carbon Protonation Studies in Solution and Solid State

As a member of the C5-substituted 2,4,6-triaminopyrimidine class, 5-iodo-2,4,6-triaminopyrimidine is expected to undergo reversible protonation at the C5 carbon to form a stable σ-complex, a behavior that can be monitored by ¹H and ¹³C NMR spectroscopy in acidic DMSO-d₆. The iodine substituent provides an additional NMR handle (¹³C–I coupling) and a strong X-ray scatterer for locating the protonation site in crystal structures of the HBF₄ salt. This makes the 5-iodo derivative a valuable tool compound for fundamental studies of non-classical carbon protonation in heterocyclic systems, with implications for understanding enzyme inhibition mechanisms where triaminopyrimidines act via allosteric binding .

Quote Request

Request a Quote for 2,4,6-Pyrimidinetriamine, 5-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.